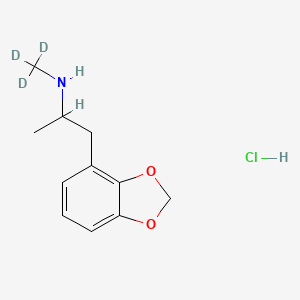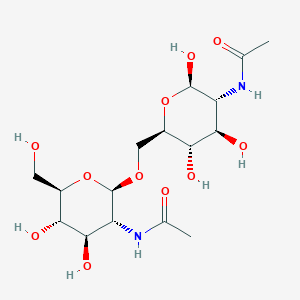
Hepta-O-acetyl alpha-lactosyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-O-acetyl alpha-lactosyl fluoride is a peracetylated derivative of lactosyl fluoride. It is a synthetic compound with the molecular formula C26H35FO17 and a molecular weight of 638.54 g/mol . This compound is primarily used in carbohydrate chemistry and glycosylation reactions due to its stability and reactivity.
Méthodes De Préparation
Hepta-O-acetyl alpha-lactosyl fluoride can be synthesized through the acetylation of lactosyl fluoride. The synthetic route typically involves the reaction of lactosyl fluoride with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Hepta-O-acetyl alpha-lactosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield lactosyl fluoride.
Glycosylation: It is commonly used as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules.
Common reagents used in these reactions include acetic anhydride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hepta-O-acetyl alpha-lactosyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of hepta-O-acetyl alpha-lactosyl fluoride involves its role as a glycosyl donor. In glycosylation reactions, the compound reacts with glycosyl acceptors to form glycosidic bonds. The acetyl groups protect the hydroxyl groups of the lactosyl moiety, preventing unwanted side reactions. The fluoride group acts as a leaving group, facilitating the formation of the glycosidic bond .
Comparaison Avec Des Composés Similaires
Hepta-O-acetyl alpha-lactosyl fluoride can be compared with other peracetylated glycosyl fluorides, such as:
Hepta-O-acetyl alpha-lactosyl bromide: Similar in structure but contains a bromide group instead of a fluoride group.
Hepta-O-acetyl alpha-lactosyl chloride: Contains a chloride group and is used in similar applications as the fluoride and bromide derivatives.
The uniqueness of this compound lies in its stability and reactivity, making it a preferred choice for certain glycosylation reactions.
Propriétés
Formule moléculaire |
C26H35FO17 |
|---|---|
Poids moléculaire |
638.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
Clé InChI |
WYUBHMGFZYCJJZ-NDMRNNIMSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)

![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)



![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)



![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)

